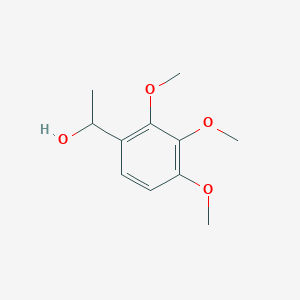

1-(2,3,4-Trimethoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41038-42-0 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)ethanol |

InChI |

InChI=1S/C11H16O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7,12H,1-4H3 |

InChI Key |

KBCIPNISEQNFCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)OC)OC)O |

Origin of Product |

United States |

Contextual Significance of Trimethoxyphenyl Moieties in Organic and Medicinal Chemistry

The trimethoxyphenyl (TMP) moiety is a crucial pharmacophore found in numerous potent agents with a wide array of biological effects. bohrium.com This structural feature is prominent in many compounds studied for their targeted or multi-activity properties. The strategic placement of methoxy (B1213986) groups on the phenyl ring can influence the molecule's conformation and its binding affinity to biological targets. acs.orgnih.govacs.org

In medicinal chemistry, the TMP group is a key component of many colchicine (B1669291) binding site inhibitors (CBSIs), which are being explored for the development of new antimitotic drugs. acs.orgnih.gov The TMP moiety plays a critical role in maintaining the appropriate molecular shape for high binding affinity to tubulin. acs.orgnih.govacs.org Research has shown that modifications to the TMP moiety in various CBSI scaffolds often lead to a decrease in antiproliferative potency. acs.orgnih.gov However, some studies have reported the discovery of analogs with modifications to the TMP moiety that exhibit significantly greater potency. acs.orgnih.gov

Beyond its role in anticancer research, compounds containing the TMP pharmacophore have demonstrated a broad spectrum of activities, including:

Anti-fungal and anti-bacterial properties. bohrium.com

Antiviral activity, with potential against viruses like HIV, hepatitis C, and influenza. bohrium.com

Anti-parasitic efficacy against Leishmania, Malaria, and Trypanosoma. bohrium.com

Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties. bohrium.com

In organic synthesis, the trimethoxyphenyl group can be a labile entity under acidic conditions, acting as a leaving group in certain reactions. researchgate.net This reactivity provides a novel approach to carbon-carbon bond-breaking and the synthesis of complex molecules. researchgate.net

Overview of Key Research Trajectories for 1 2,3,4 Trimethoxyphenyl Ethanol

Conventional Chemical Synthesis Pathways

Conventional methods for synthesizing this compound and related compounds typically involve a series of well-established organic reactions. These pathways focus on the construction of the core structure through precursor synthesis followed by key chemical transformations.

Precursor Identification and Preparation Strategies

The synthesis of the target molecule often begins with the preparation of key precursors, which are then elaborated to the final product. A common precursor is a ketone, such as 1-(2,3,4-trimethoxyphenyl)ethan-1-one. The synthesis of this ketone and its analogs can be achieved through various methods. For instance, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one can be prepared by the bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one in anhydrous diethyl ether at 0 °C. nih.gov This bromo-ketone can then serve as a versatile intermediate for further reactions.

Another important class of precursors are substituted benzaldehydes. For example, 3,4,5-trimethoxybenzaldehyde (B134019) is a crucial starting material in the synthesis of various trimethoxyphenyl-based compounds. nih.gov Similarly, the synthesis of 3,4,5-trimethoxybenzoic acid, a metabolite of trimebutine, can be achieved through the methoxylation of gallic acid with dimethyl sulfate (B86663). chemicalbook.com This acid can then be a precursor for other trimethoxyphenyl derivatives.

The preparation of more complex precursors, such as (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one, involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-(3,4-dimethoxybenzamido)acetic acid in acetic anhydride (B1165640) with anhydrous sodium acetate. nih.gov These oxazolone (B7731731) derivatives can then undergo ring-opening reactions to generate further intermediates. nih.gov

Key Reaction Steps and Conditions

The conversion of precursors to this compound and its analogs involves several key reaction types, including methoxylation, reductions, and condensation reactions.

Methoxylation: The introduction of methoxy (B1213986) groups onto the aromatic ring is a fundamental step. This is often achieved using reagents like dimethyl sulfate in the presence of a base. chemicalbook.com

Reductions: The reduction of a ketone to a secondary alcohol is a critical step in the synthesis of this compound. This transformation can be accomplished using various reducing agents. For instance, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved using a recombinant E. coli variant expressing a carbonyl reductase. nih.gov

Condensation Reactions: Condensation reactions are widely used to build the carbon skeleton of the target molecules. For example, the Darzens condensation of anisaldehyde with dichloroacetates is a key step in the synthesis of certain benzothiazepine (B8601423) derivatives. elsevierpure.com Another example is the base-catalyzed intramolecular condensation of 3',4',5'-trimethoxy benzoyl-naphthalene 2-O-acetic acid to form a naphthofuran derivative. nih.gov Oxidation-reduction condensation reactions, using a combination of a phosphinite and an oxidant, provide a mild and neutral method for forming various bonds with inversion of stereochemistry. clockss.org

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of this compound and its analogs is of great interest, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess.

Chiral Catalysis and Stereoselective Reagent Application

Chiral catalysts and reagents are instrumental in achieving high enantioselectivity. The use of BINOL-derived chiral phosphoric acids has been shown to catalyze the atroposelective synthesis of N-aryl 1,2,4-triazoles with good enantiomeric ratios. nih.gov In the asymmetric synthesis of homoallylic alcohols, dual palladium/photoredox catalysis with chiral ligands like Segphos and Garphos has been employed to achieve high regio- and enantioselectivity. chemrxiv.org

Biocatalysis offers a powerful tool for asymmetric synthesis. For example, the asymmetric reduction of a ketone to produce (S)-3,5-bistrifluoromethylphenyl ethanol (B145695) has been demonstrated with excellent enantiomeric excess using an alcohol dehydrogenase from Rhodococcus erythropolis. researchgate.net Similarly, recombinant E. coli whole cells have been used for the effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov

Diastereoselective Reaction Design and Control

Diastereoselective synthesis focuses on controlling the formation of specific diastereomers. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases. nih.gov This reaction proceeds in the presence of aqueous potassium hydroxide (B78521) with a phase transfer catalyst. nih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies often involve the development of novel reaction protocols and the use of innovative catalysts to improve efficiency and access to complex molecular architectures.

One such strategy is the telescoped method for the synthesis of complex heterocyclic compounds. For instance, a one-pot multicomponent reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one, 2,3,4-trimethoxybenzaldehyde (B140358), and Meldrum's acid has been developed to synthesize a polycyclic pyrano[2,3-f]chromene-4,8-dione derivative. mdpi.com This approach offers advantages such as the use of readily available starting materials, atom economy, and a straightforward workup procedure. mdpi.com

The development of novel organocatalysts, such as electron-deficient alloxazinium salts for sulfoxidations and tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) for cyanosilylation, represents another advanced strategy. researchgate.net Furthermore, the rational design of enzymes, such as limonene (B3431351) epoxide hydrolase, has enabled the biocatalytic synthesis of chiral heterocycles through Baldwin cyclization modes. nih.gov

One-Pot Reaction Sequences

One-pot syntheses involve multiple reaction steps that are carried out in a single reaction vessel without the isolation of intermediates. This strategy is highly valued for its efficiency in terms of time, resources, and waste reduction. nih.gov The conversion of substituted acetophenones to their corresponding phenylethanols is a prime candidate for one-pot methodologies, often involving a reduction step.

A notable example of a one-pot process is the catalytic hydrogenation of substituted acetophenones. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)ethanol, a close structural analog of the target compound, has been efficiently achieved through the reduction of 3,4-dimethoxyacetophenone. google.com This process utilizes catalytic hydrogenation with Raney nickel in an aqueous medium. The reaction proceeds under elevated temperature and pressure, yielding the desired product in a crystalline form with high purity, thereby negating the need for extensive purification. google.com This method highlights the potential for direct, one-pot conversion of the corresponding 2,3,4-trimethoxyacetophenone to this compound.

Another powerful one-pot approach is catalytic transfer hydrogenation. This method avoids the use of high-pressure gaseous hydrogen, instead employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. nih.govillinois.edu Ruthenium-based catalysts, for example, have demonstrated high activity in the transfer hydrogenation of acetophenone (B1666503). worktribe.com While specific studies on 2,3,4-trimethoxyacetophenone are not extensively detailed, the methodology has been successfully applied to a range of substituted acetophenones, suggesting its applicability to the target compound. The reaction conditions are typically mild, and the process is often characterized by high conversion rates and selectivity. nih.gov

Chemoenzymatic one-pot processes represent a sophisticated strategy that combines the advantages of chemical and biological catalysts. A prominent example is the deracemization of racemic 1-phenylethanols. This process can be designed as a one-pot sequence where one enantiomer of the alcohol is oxidized to the corresponding acetophenone by a chemical oxidant, which is then stereoselectively reduced back to the desired enantiomer of the alcohol by an enzyme, such as an alcohol dehydrogenase (ADH). nih.gov This dynamic kinetic resolution allows for the theoretical conversion of 100% of the starting racemate to a single enantiomer of the product.

Table 1: Examples of One-Pot Syntheses of Substituted Phenylethanols

| Starting Material | Product | Reaction Type | Catalyst/Reagents | Yield | Reference |

| 3,4-Dimethoxyacetophenone | 1-(3,4-Dimethoxyphenyl)ethanol | Catalytic Hydrogenation | Raney Ni, H₂ (8-10 bar) | Quantitative | google.com |

| Acetophenone | 1-Phenylethanol | Catalytic Transfer Hydrogenation | Pd@SiO₂, NaBH₄, H₂O/HPMC | >99% | nih.gov |

| Racemic 1-phenylethanols (various substituted) | Enantiopure (R)-1-phenylethanols | Chemoenzymatic Deracemization | MnO₂, Alcohol Dehydrogenase | Up to 93% | nih.gov |

Tandem Reactions and Cascade Processes

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction occurs only after the formation of an intermediate in the previous step, all within a single reaction operation. mdpi.com These processes are highly atom-economical and can lead to the rapid construction of complex molecular architectures from simple precursors.

Biocatalytic cascades have emerged as a powerful tool for the synthesis of functionalized phenylethanols under environmentally benign conditions. nih.govresearchgate.net For example, a modular enzymatic cascade has been developed to produce 2-phenylethanol (B73330) and its hydroxylated analog, tyrosol, from L-phenylalanine and L-tyrosine, respectively. nih.govresearchgate.net This one-pot process utilizes a combination of enzymes, including a deaminase, a decarboxylase, and a reductase, expressed in a single recombinant Escherichia coli strain. nih.govresearchgate.net Such a system demonstrates the potential for the de novo synthesis of substituted phenylethanols from renewable feedstocks.

A bienzymatic cascade has been reported for the transformation of ethylbenzene (B125841) derivatives into enantioenriched phenylethanols. nih.gov This two-step, one-pot process first employs an unspecific peroxygenase (UPO) to oxidize the ethylbenzene to the corresponding acetophenone. In the second step, an alcohol dehydrogenase (ADH) enantioselectively reduces the prochiral ketone to either the (R)- or (S)-phenylethanol, depending on the specific ADH used. nih.gov This approach highlights the ability to generate chiral phenylethanols from simple aromatic precursors in a single pot. However, challenges such as enzyme compatibility and the need for thorough oxidation in the first step to avoid contamination of the final product are important considerations in designing such cascades. nih.gov

Tandem reactions can also be designed to combine chemical and enzymatic steps sequentially in one pot. mdpi.com For instance, a chemical reaction could be used to generate a substrate in situ, which is then acted upon by an enzyme. This approach leverages the high selectivity of biocatalysts while expanding the range of accessible starting materials through chemical transformations. The development of such chemoenzymatic cascades is a growing area of research with significant potential for the synthesis of complex molecules like this compound.

Table 2: Examples of Tandem and Cascade Syntheses of Substituted Phenylethanols and Related Compounds

| Starting Material(s) | Product | Reaction Type | Key Catalysts/Enzymes | Conversion/Yield | Reference |

| L-Phenylalanine | 2-Phenylethanol | Biocatalytic Cascade | LAAD, ARO10, PAR | 97% Conversion | nih.govresearchgate.net |

| L-Tyrosine | Tyrosol (p-Hydroxyphenylethanol) | Biocatalytic Cascade | LAAD, ARO10, PAR | 94% Conversion | nih.govresearchgate.net |

| Ethylbenzene Derivatives | Chiral 1-Phenylethanol Derivatives | Bienzymatic Cascade | Unspecific Peroxygenase, Alcohol Dehydrogenase | Moderate yields, high enantioselectivity | nih.gov |

| 2-Nitrobenzaldehyde, Acetophenone | Substituted Tetrahydroquinolines | Tandem Condensation/Cyclization | Pd/UiO-66(HCl) | Moderate to good yields | rsc.orgrsc.org |

Stereochemical Investigations of 1 2,3,4 Trimethoxyphenyl Ethanol

Analysis of Chirality at the Ethanolic Carbon Center

The structure of 1-(2,3,4-Trimethoxyphenyl)ethanol contains a stereogenic center, also known as a chiral center, at the carbon atom bearing the hydroxyl group (the ethanolic carbon). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a hydroxyl group, and a 2,3,4-trimethoxyphenyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image, and thus, it can exist as a pair of enantiomers.

These enantiomers, designated as (R)-1-(2,3,4-Trimethoxyphenyl)ethanol and (S)-1-(2,3,4-Trimethoxyphenyl)ethanol, are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will differ in their interaction with plane-polarized light, with one enantiomer rotating the light in a clockwise direction (+) and the other in a counter-clockwise direction (-). They will also exhibit different biological activities and interactions with other chiral molecules.

Enantiomeric Purity Assessment and Chiral Resolution Techniques

The separation of the two enantiomers of this compound from a racemic mixture (a 50:50 mixture of both enantiomers) would require a process known as chiral resolution. libretexts.orgnih.gov Since enantiomers have identical physical properties in an achiral environment, standard separation techniques like distillation or crystallization are ineffective. iupac.org

Common methods for chiral resolution that could be applied include:

Formation of Diastereomers: The racemic mixture could be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orgnih.gov Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govymc.co.jpwindows.net The different interactions of the (R) and (S) enantiomers with the chiral stationary phase would lead to different retention times, allowing for their separation and quantification. The choice of the chiral column and the mobile phase would be critical for achieving good separation. ymc.co.jpwindows.netmdpi.com

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound would be determined using analytical techniques such as chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with a chiral shift agent.

Stereochemical Configuration Assignment Methodologies (e.g., Cahn–Ingold–Prelog Convention)

The absolute configuration of each enantiomer would be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This internationally accepted system provides an unambiguous way to describe the three-dimensional arrangement of atoms around a chiral center.

To assign the configuration of this compound, the four groups attached to the stereogenic carbon would be ranked according to atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is assigned as 'R' (from the Latin rectus for right). If the sequence is counter-clockwise, the configuration is 'S' (from the Latin sinister for left).

The definitive determination of the absolute configuration would require experimental techniques such as X-ray crystallography of a single crystal of one of the enantiomers or by chemical correlation to a compound of known absolute configuration.

Conformational Analysis and Stereoisomeric Dynamics

The this compound molecule is flexible due to the rotation around single bonds. Conformational analysis would involve studying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation. The relative energies of these conformers would determine the most stable three-dimensional shape of the molecule.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR techniques, and computational modeling could be employed to study the preferred conformations and the energy barriers to rotation around the single bonds. Understanding the conformational preferences is important as it can influence the molecule's reactivity and biological activity.

Derivatization Strategies and Analog Design Based on the 2,3,4 Trimethoxyphenyl Core

Rational Design Principles for Structure-Activity Relationship (SAR) Studies

Rational drug design is a important in the development of new therapeutic agents. nih.gov For compounds featuring the 2,3,4-trimethoxyphenyl moiety, SAR studies are guided by several key principles. These include the strategic modification of substituent positioning on the phenyl ring and the exploration of diverse functional groups to probe interactions with biological targets. The overarching goal is to understand how specific structural changes influence the pharmacological profile of the molecule. nih.gov

A common approach involves the use of computational modeling and pharmacophore mapping to identify essential structural features for biological activity. This allows for the targeted design of derivatives with improved potency and selectivity. For instance, in the context of Tropomyosin receptor kinase (TRK) inhibitors, a pharmacophore model was used to guide the synthesis of over 60 derivatives with a 2,4-diaminopyrimidine (B92962) scaffold, leading to the identification of a potent pan-TRK inhibitor. nih.gov This highlights the power of combining computational design with synthetic chemistry to systematically explore the SAR of a given chemical series. nih.govnih.gov

Synthesis of Novel Derivatives

Esterification represents a fundamental strategy for modifying the 2,3,4-trimethoxyphenyl core. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely employed method. masterorganicchemistry.com This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, with the alcohol often serving as the solvent to drive the equilibrium towards ester formation. masterorganicchemistry.com

Numerous modern variations of esterification have been developed to accommodate a wider range of functional groups and improve reaction efficiency. These methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction under milder conditions. researchgate.net Other advanced techniques involve the use of solid-supported catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resin, which offers the advantage of easy separation and catalyst recycling. organic-chemistry.org Benzyne-mediated esterification provides another mild alternative, proceeding through a selective nucleophilic addition of the carboxylic acid to benzyne (B1209423) followed by transesterification. organic-chemistry.org

The synthesis of ester derivatives allows for the modulation of physicochemical properties such as lipophilicity, which can significantly impact a compound's pharmacokinetic profile.

Table 1: Examples of Ester Synthesis Methods

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid (e.g., H₂SO₄) | Equilibrium-driven; alcohol often used in excess. masterorganicchemistry.com |

| DCC/DMAP Coupling | Carboxylic acid, alcohol, DCC, DMAP | Mild reaction conditions. researchgate.net |

| PSF Resin Catalysis | Carboxylic acid, alcohol, PSF resin | Solid-phase catalysis, recyclable catalyst. organic-chemistry.org |

| Benzyne-Mediated Esterification | Carboxylic acid, alcohol, benzyne precursor | Mild conditions, involves transesterification. organic-chemistry.org |

The introduction of amine and hydrazide functionalities onto the 2,3,4-trimethoxyphenyl core opens up avenues for creating derivatives with diverse biological activities. Hydrazides are typically synthesized from corresponding esters by treatment with hydrazine (B178648) hydrate. researchgate.net These hydrazides can then serve as versatile intermediates for further derivatization.

For example, hydrazides can be reacted with various aldehydes in the presence of an acid catalyst to form hydrazone derivatives. nih.gov This reaction is generally straightforward and proceeds at room temperature. nih.gov The resulting hydrazones possess a C=N bond that can be crucial for biological activity and can also serve as a precursor for the synthesis of various heterocyclic systems.

The conjugation of the 2,3,4-trimethoxyphenyl moiety with various heterocyclic rings is a widely explored strategy to generate novel compounds with a broad spectrum of biological activities. nih.gov Oxadiazoles, thiadiazoles, and triazoles are among the most common heterocyclic systems incorporated. nih.govclockss.org

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives often starts from a carboxylic acid hydrazide. researchgate.netnih.gov For instance, a hydrazide can be treated with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate, which can then be cyclized to a 1,3,4-oxadiazole-2-thiol. researchgate.net Alternatively, cyclization of a thiosemicarbazide (B42300) precursor, derived from the corresponding hydrazide, can lead to the formation of 1,3,4-thiadiazoles. researchgate.net The choice of cyclizing agent, such as sodium hydroxide (B78521) or sulfuric acid, can direct the reaction towards the desired heterocyclic ring. researchgate.net

1,2,4-Triazoles: 1,2,4-Triazole derivatives can also be synthesized from hydrazide precursors. researchgate.net One common method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base to yield the triazole ring. nih.gov Another approach utilizes the reaction of hydrazides with orthoesters.

The incorporation of these heterocyclic moieties can significantly influence the pharmacological properties of the parent molecule by introducing new hydrogen bonding sites, altering electronic distribution, and providing a rigid scaffold for interaction with biological targets. nih.gov

Table 2: Synthesis of Heterocyclic Conjugates

| Heterocycle | Starting Material | Key Reagents/Steps |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acid hydrazide | Carbon disulfide, base; or cyclization of hydrazones. researchgate.net |

| 1,3,4-Thiadiazole | Carboxylic acid hydrazide | Thiosemicarbazide formation followed by cyclization. researchgate.netclockss.org |

| 1,2,4-Triazole | Carboxylic acid hydrazide | Reaction with isothiocyanates and subsequent cyclization. nih.govresearchgate.net |

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are another important class of derivatives derived from the 2,3,4-trimethoxyphenyl core. nih.gov The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. nih.gov

In the context of the 2,3,4-trimethoxyphenyl scaffold, 2,3,4-trimethoxyacetophenone would serve as the ketone component. The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol (B145695) with a base such as sodium hydroxide or potassium hydroxide. nih.gov The resulting chalcone (B49325) can then be isolated by precipitation and purified by crystallization. nih.gov

The double bond and the two aromatic rings of the chalcone structure provide a privileged scaffold for further modifications, allowing for the fine-tuning of biological activity.

Table 3: Synthesis of Chalcone Derivatives

| Reaction | Reactants | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Claisen-Schmidt Condensation | 2,3,4-Trimethoxyacetophenone, Aromatic aldehyde | Base (e.g., NaOH, KOH), Alcohol (e.g., Methanol, Ethanol) | Forms the characteristic 1,3-diaryl-2-propen-1-one structure. nih.gov |

Regioselective and Chemoselective Modification of Peripheral Substituents and Linkages

The selective modification of substituents on the 2,3,4-trimethoxyphenyl ring and the linkages connecting it to other moieties is a critical aspect of analog design. Regioselectivity, the control of the position of chemical modification, and chemoselectivity, the preferential reaction of one functional group over another, are key to achieving the desired molecular architecture.

For instance, in a molecule with multiple hydroxyl groups, selective protection and deprotection strategies are often necessary to achieve regioselective modification. Similarly, the choice of reagents and reaction conditions can allow for the chemoselective transformation of one functional group in the presence of others. An example of this is the selective reduction of a nitro group without affecting a ketone or an ester in the same molecule.

These selective modifications are essential for systematically exploring the SAR of the 2,3,4-trimethoxyphenyl core and for optimizing the properties of the final compound.

Reactivity and Mechanistic Studies of 1 2,3,4 Trimethoxyphenyl Ethanol

Transformation Reactions Involving the Ethanolic Hydroxyl Group

The ethanolic hydroxyl group is a key site for chemical modifications, including oxidation and esterification reactions.

Oxidation: The secondary alcohol group in 1-(2,3,4-trimethoxyphenyl)ethanol can be oxidized to the corresponding ketone, 2',3',4'-trimethoxyacetophenone (B1346922). This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not widely documented, analogous reactions with similar aryl alcohols are well-established. For instance, the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (B1200191) using microorganisms like Acetobacter sp. has been explored to produce enantiopure (S)-1-(4-methoxyphenyl)ethanol. nih.gov This biocatalytic approach highlights a modern method for achieving selective oxidation.

Standard laboratory oxidizing agents can also be employed for this conversion. The choice of reagent determines the reaction conditions and selectivity.

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Product | Potential Reagents |

|---|

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it to completion, water is often removed as it is formed. umass.edu

Alternatively, more reactive acylating agents can be used for a more rapid and often irreversible reaction.

Table 2: Representative Esterification Reactions

| Reagent Type | Specific Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Carboxylic Acid | Acetic Acid | Acetate Ester | Acid catalyst (e.g., H₂SO₄), heat chemguide.co.uk |

| Acid Anhydride (B1165640) | Acetic Anhydride | Acetate Ester | Often requires gentle warming libretexts.org |

Reactions of the Trimethoxyphenyl Moiety

The 2,3,4-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methoxy (B1213986) groups. The directing effects of these groups will influence the position of substitution.

Electrophilic Aromatic Substitution: The methoxy groups are ortho, para-directing. In 1,2,3-trimethoxybenzene (B147658), electrophilic substitution, such as Friedel-Crafts acylation, preferentially occurs at the 4- and 6-positions (para to the 1- and 3-methoxy groups). For the 2,3,4-trimethoxyphenyl group in the target molecule, the positions for electrophilic attack would be influenced by the combined directing effects of the three methoxy groups and the 1-hydroxyethyl substituent. The most likely position for substitution is C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and is also sterically accessible.

A study on the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of aluminum chloride (AlCl₃) demonstrated a Friedel-Crafts acylation, leading to the formation of 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, among other products. nih.gov This indicates that the 2,3,4-trimethoxyphenyl moiety is reactive under these conditions.

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups using strong Lewis acids or protic acids. For example, 2',3',4'-trimethoxyacetophenone reacts with boron trichloride (B1173362) (BCl₃) to yield the corresponding 2,3-dihydroxy-4-methoxy compounds. sigmaaldrich.com Similar regioselective demethylation can be expected for this compound under appropriate conditions. nih.gov

Investigation of Complex Reaction Mechanisms (e.g., Carbocationic Rearrangements, Condensation Pathways)

The structure of this compound is conducive to the formation of carbocation intermediates, which can lead to complex reaction pathways.

Carbocationic Rearrangements: The secondary benzylic alcohol can be protonated by a strong acid, followed by the loss of a water molecule to form a secondary benzylic carbocation. uomustansiriyah.edu.iq This carbocation is stabilized by the electron-donating trimethoxyphenyl ring. Carbocations are prone to rearrangement to form more stable species. While the secondary benzylic carbocation is already relatively stable, the possibility of hydride or alkyl shifts exists, although less common in such systems unless a more stable carbocation can be formed. uomustansiriyah.edu.iq The stability of the carbocation intermediate is a key factor in reactions like S_N1 substitutions and E1 eliminations. uomustansiriyah.edu.iq

Condensation Pathways: While this compound itself is not a typical substrate for condensation, its oxidation product, 2',3',4'-trimethoxyacetophenone, can participate in such reactions. For instance, chalcones can be synthesized via a base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a benzaldehyde. researchgate.net 2',3',4'-Trimethoxybenzaldehyde, a closely related compound, is known to undergo condensation reactions. researchgate.net Therefore, it is plausible that 2',3',4'-trimethoxyacetophenone could react with various aldehydes in the presence of a base to form α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol, providing insights into the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) for Detailed Structural Elucidation

The ¹H NMR spectrum of this compound provides a precise fingerprint of the proton environments within the molecule. Analysis of the chemical shifts, integration values, and coupling constants allows for the unambiguous assignment of each proton.

In a typical ¹H NMR spectrum, the aromatic protons on the trimethoxyphenyl ring appear as distinct signals in the downfield region, influenced by the electron-withdrawing effects of the oxygen atoms and the aromatic ring current. The methoxy (B1213986) groups present as sharp singlets, with their chemical shifts varying slightly based on their position on the aromatic ring. The methine proton of the ethanol (B145695) side chain and the methyl protons also exhibit characteristic signals, with their multiplicity revealing adjacent proton couplings.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 6.60 - 7.10 | Multiplet | - | 2H |

| -CH(OH)- | 4.95 | Quartet | 6.5 | 1H |

| -OCH₃ (C2) | 3.88 | Singlet | - | 3H |

| -OCH₃ (C3) | 3.86 | Singlet | - | 3H |

| -OCH₃ (C4) | 3.84 | Singlet | - | 3H |

| -CH₃ | 1.45 | Doublet | 6.5 | 3H |

| -OH | Variable | Singlet (broad) | - | 1H |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Substitution Pattern Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The carbon atoms of the aromatic ring appear in the downfield region of the spectrum, with the carbons bearing methoxy groups showing characteristic shifts due to the deshielding effect of the oxygen atoms. The carbons of the methoxy groups themselves resonate at higher field. The carbinol carbon (-CH(OH)-) and the methyl carbon of the ethanol side chain also have distinct and predictable chemical shifts.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (Ar-C) | 133.5 |

| C2 (Ar-C-OCH₃) | 152.0 |

| C3 (Ar-C-OCH₃) | 142.5 |

| C4 (Ar-C-OCH₃) | 153.8 |

| C5 (Ar-CH) | 123.0 |

| C6 (Ar-CH) | 107.5 |

| -CH(OH)- | 66.2 |

| -CH₃ | 24.5 |

| -OCH₃ (C2) | 60.8 |

| -OCH₃ (C3) | 56.1 |

| -OCH₃ (C4) | 61.2 |

Multidimensional NMR Techniques (e.g., 2D NMR) for Connectivity and Conformational Studies

A COSY spectrum would reveal the coupling relationships between protons, showing cross-peaks between adjacent protons. For instance, a cross-peak would be expected between the methine proton of the ethanol side chain and the protons of the adjacent methyl group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive evidence for the C-H connectivity. For example, the signal for the methine proton would show a correlation to the signal for the carbinol carbon.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the structure through fragmentation analysis.

Electron Impact (EI) Mass Spectrometry Fragmentation Patterns and Mechanisms

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern of this compound is characteristic of alcohols and substituted aromatic compounds.

A common fragmentation pathway for alcohols is the alpha-cleavage, which involves the breaking of the bond between the carbinol carbon and the aromatic ring. This would result in the formation of a resonance-stabilized benzylic cation. Another typical fragmentation is the loss of a water molecule from the molecular ion.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 212 | [C₁₁H₁₆O₄]⁺• (Molecular Ion) | - |

| 197 | [C₁₀H₁₃O₄]⁺ | Loss of a methyl radical (•CH₃) |

| 183 | [C₉H₁₁O₄]⁺ | Alpha-cleavage with loss of an ethyl radical (•C₂H₅) |

| 169 | [C₉H₉O₃]⁺ | Loss of a propan-2-ol radical (•C₃H₇O) |

| 151 | [C₈H₇O₃]⁺ | Further fragmentation of the trimethoxybenzyl cation |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₆O₄, the theoretical exact mass can be calculated.

An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Based on available data for compounds with the same molecular formula, the calculated exact mass is 212.1049 g/mol . ijpsm.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

In a typical single crystal X-ray diffraction experiment, a suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to yield a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the molecular structure can be refined.

A hypothetical crystallographic data table for this compound would include the following parameters:

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and solubility.

In the case of this compound, the presence of a hydroxyl group allows for the formation of hydrogen bonds, which are likely to play a dominant role in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption or scattering of light as a function of frequency, these methods provide a "fingerprint" of the molecule, allowing for its identification and the characterization of its functional groups.

The IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to the vibrations of its different structural components. Due to the lack of a specific experimental spectrum for this compound in the reviewed literature, the following table provides a general overview of the expected vibrational modes based on the analysis of ethanol and related aromatic compounds. researchgate.netnih.govcore.ac.ukmsu.ruresearchgate.netmsu.ruresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm-1) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Stretching vibration of the hydroxyl group, often broadened by hydrogen bonding. |

| C-H Stretch (aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the ethyl and methoxy groups. |

| C=C Stretch (aromatic) | 1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-O Stretch (alcohol) | 1000-1260 | Stretching vibration of the C-O bond of the ethanol moiety. |

| C-O Stretch (ether) | 1000-1300 | Stretching vibrations of the C-O bonds of the methoxy groups. |

| C-C Stretch | 800-1200 | Stretching vibration of the carbon-carbon single bond. |

| Aromatic C-H Bending (out-of-plane) | 690-900 | Bending vibrations of the C-H bonds on the phenyl ring, sensitive to the substitution pattern. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. However, no published studies have applied DFT methods to 1-(2,3,4-Trimethoxyphenyl)ethanol.

A fundamental step in computational analysis involves optimizing the molecule's three-dimensional structure to find its most stable energetic state. This process yields crucial information on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis is typically performed to confirm the structure as a true energy minimum and to predict its infrared spectrum. No such geometry optimization or vibrational frequency data has been published for this compound.

The electronic properties of a molecule, governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. The energies of these orbitals and their energy gap are fundamental descriptors in chemical reactions. A search of the literature yielded no reports on the HOMO-LUMO energies or the electronic structure analysis of this compound.

From the electronic structure, various quantum chemical parameters such as electronegativity, chemical hardness, and the electrophilicity index can be derived. These reactivity indices help in predicting the behavior of the molecule in chemical reactions. As no foundational DFT calculations have been published, these derivative parameters for this compound remain uncalculated and unreported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with other molecules, such as solvents. There is currently no evidence in the scientific literature of MD simulations being performed for this compound to investigate its dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. The development of a QSAR model requires a dataset of related compounds with measured activities. No QSAR studies involving a series of derivatives of this compound have been published.

In Vitro Biological Mechanism Investigations of 1 2,3,4 Trimethoxyphenyl Ethanol and Its Analogues

Antioxidant Mechanisms

The antioxidant capacity of chemical compounds is often evaluated through their ability to neutralize reactive free radicals, which are implicated in a wide range of pathological conditions. The mechanisms underlying this activity typically involve the transfer of a hydrogen atom or an electron to the radical species.

In Vitro Free Radical Scavenging Assays (e.g., DPPH, FRAP)

Standardized in vitro assays are commonly employed to determine the free radical scavenging potential of compounds. Among the most frequently used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. researchgate.net

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. stuba.sknih.gov The antioxidant capacity is often expressed as the EC50 value, which is the concentration of the sample required to decrease the initial DPPH concentration by 50%. stuba.sk

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which exhibits an intense blue color. e3s-conferences.org This assay directly measures the total antioxidant power based on the reduction of ferric ions. e3s-conferences.org The change in absorbance at a specific wavelength is proportional to the reducing power of the antioxidants in the sample. researchgate.nete3s-conferences.org

| Assay | Principle | Measurement | Key Indicator |

| DPPH | Neutralization of the DPPH free radical by an antioxidant. | Spectrophotometric measurement of the decrease in absorbance of the violet DPPH solution. nih.gov | EC50 value (concentration for 50% radical scavenging). stuba.sk |

| FRAP | Reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant. e3s-conferences.org | Spectrophotometric measurement of the increase in absorbance due to the formation of the ferrous complex. | Ferric reducing power, often expressed as equivalents of a standard antioxidant like Trolox or Ascorbic Acid. |

Elucidation of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Pathways

The scavenging of free radicals by antioxidant compounds primarily occurs through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the HAT mechanism , the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (A•).

A-H + R• → A• + R-H

In the SET mechanism , the antioxidant donates an electron to the free radical, forming a cation radical of the antioxidant and an anion of the radical. This is often followed by proton transfer.

A-H + R• → [A-H]•⁺ + R⁻

The DPPH assay can proceed via either the HAT or SET pathway, depending on the structure of the antioxidant and the solvent used. stuba.ske3s-conferences.org In contrast, the FRAP assay is exclusively based on the SET mechanism, where the antioxidant transfers an electron to reduce the Fe³⁺ ion. e3s-conferences.org The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH₃) groups on the phenyl ring of 1-(2,3,4-trimethoxyphenyl)ethanol and its analogues, is expected to enhance their ability to participate in these electron and hydrogen donation processes.

Cellular Antiproliferative Mechanisms

Analogues bearing the trimethoxyphenyl group have demonstrated significant antiproliferative activity against various cancer cell lines. This activity is largely attributed to their ability to interfere with critical cellular processes, including microtubule function and cell cycle progression.

Modulation of Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, motility, and intracellular transport. nih.govtandfonline.com Their dynamic nature, involving rapid polymerization and depolymerization, is essential for the formation of the mitotic spindle during mitosis. nih.gov Compounds that disrupt microtubule dynamics are potent anticancer agents because they can halt cell division and induce cell death. nih.govscbt.com

Several studies have shown that compounds containing a trimethoxyphenyl ring, such as analogues of Combretastatin A-4 (CA-4), are powerful inhibitors of tubulin polymerization. tandfonline.comnih.gov The 2,3,4-trimethoxyphenyl group, in particular, has been identified as a feature that improves this inhibitory activity. nih.gov These compounds often exert their effect by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network, which is a hallmark of their mechanism of action. tandfonline.comnih.govresearchgate.net For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and indole-triazole scaffolds have been shown to potently inhibit tubulin assembly in a dose-dependent manner. tandfonline.comnih.gov

| Compound/Analogue Class | Target Site | Mechanism of Action | Result |

| Indole-1,2,4-triazole scaffolds with 2,3,4-trimethoxyphenyl group | Colchicine binding site on β-tubulin nih.gov | Binds to tubulin, inhibiting its polymerization. | Disruption of microtubule dynamics. nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin | Potently inhibits tubulin polymerization in a concentration-dependent manner. tandfonline.com | Disruption of microtubule network in cancer cells. tandfonline.com |

| N-substituted 1,2,4-triazoles with trimethoxyphenyl group | Colchicine binding pocket in β-tubulin nih.gov | Dose-dependent inhibition of tubulin heterodimer polymerization. | Potent microtubule polymerization inhibitor. nih.gov |

Cell Cycle Arrest Induction (e.g., G2/M Phase)

The disruption of microtubule dynamics directly impacts cell cycle progression. By inhibiting the proper formation of the mitotic spindle, tubulin-targeting agents prevent cells from successfully completing mitosis. This leads to an arrest at the G2/M checkpoint of the cell cycle. medsci.orgnih.gov

Numerous analogues of this compound that inhibit tubulin polymerization have been shown to induce a significant accumulation of cells in the G2/M phase. tandfonline.comnih.gov For example, an indole-triazole compound featuring a 2,3,4-trimethoxyphenyl group was found to potently induce G2/M phase arrest in SGC-7901 gastric cancer cells. nih.gov Similarly, pyridine-based analogues and other stilbenoid derivatives also cause cell cycle arrest at the G2/M phase in various cancer cell lines, including HeLa and A549 lung cancer cells. tandfonline.comnih.gov This arrest is a direct consequence of the cell's mitotic checkpoint activation in response to damaged or improperly formed mitotic spindles, ultimately leading to apoptosis or programmed cell death. nih.govnih.gov

Efflux Pump Inhibition and Chemoreversal Activity (e.g., P-glycoprotein)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad spectrum of anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, actively transporting a wide variety of xenobiotics, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

An attractive strategy to overcome MDR is the use of P-gp inhibitors. nih.gov These inhibitors block the function of the efflux pump, restoring the intracellular concentration of anticancer drugs to cytotoxic levels. This process is often referred to as chemoreversal or chemosensitization. Natural products and their synthetic analogues are being investigated as a source of P-gp inhibitors, as they may offer lower toxicity compared to purely synthetic compounds. nih.gov While specific data on this compound as a P-gp inhibitor is limited, the investigation of phytochemicals for efflux pump inhibition is an active area of research to enhance the effectiveness of cancer therapies. nih.gov

Antimicrobial Activity Mechanisms

In Vitro Bacterial Growth Inhibition and Selectivity Profiles

No specific studies detailing the in vitro bacterial growth inhibition or selectivity profiles of this compound were identified. Research into the antimicrobial properties of structurally related trimethoxyphenyl compounds, such as certain flavanones, exists, but these findings cannot be directly attributed to this compound.

Investigation of Cellular Membrane Interaction and Permeability Alteration

There is no available research that investigates the interaction of this compound with cellular membranes or its effects on membrane permeability. While general studies on how simple alcohols like ethanol (B145695) interact with and alter bacterial membranes are common, this information is not specific to the compound .

Neuroprotective Mechanisms (Focus on Molecular and Cellular Interactions)

Modulation of Neurotransmitter Systems

No data was found concerning the modulation of neurotransmitter systems by this compound. The extensive body of research on ethanol's effects on systems such as GABA and glutamate (B1630785) cannot be extrapolated to this specific, more complex analogue.

Reduction of Oxidative Stress Markers at the Cellular Level

No studies were identified that measured the effect of this compound on oxidative stress markers at a cellular level. While some analogues with a trimethoxyphenyl moiety have been investigated for antioxidant properties, this specific compound has not been the subject of such published research.

Enzyme Inhibition and Receptor Binding Studies (in vitro)

There are no available in vitro studies detailing the enzyme inhibition or receptor binding profiles for this compound. While research into other trimethoxyphenyl-based molecules as potential enzyme inhibitors exists, these studies focus on different molecular scaffolds and their findings are not applicable to the target compound.

Role As a Synthetic Intermediate and Advanced Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Although specific examples detailing the use of 1-(2,3,4-Trimethoxyphenyl)ethanol as a direct precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, the closely related compound, 2,3,4-trimethoxybenzaldehyde (B140358), offers insight into the synthetic utility of the 2,3,4-trimethoxyphenyl moiety. For instance, 2,3,4-trimethoxybenzaldehyde has been successfully employed in a one-pot multicomponent reaction to synthesize a complex polycyclic chromene derivative. This reaction highlights the capability of the 2,3,4-trimethoxyphenyl group to participate in cascade reactions that efficiently build molecular complexity.

Given that this compound can be synthesized from the corresponding acetophenone (B1666503), which is in turn related to the benzaldehyde, it is plausible to infer its potential as a precursor for a variety of complex structures. The ethanol (B145695) functional group can be readily oxidized to a ketone or an aldehyde, or converted into other functional groups, thereby providing a gateway to a diverse range of derivatives. The synthesis of bioactive heterocyclic compounds containing a trimethoxyphenyl fragment has been shown to yield potent antiproliferative agents that act by destabilizing microtubules. nih.gov

Application in Multi-Component and Convergent Synthetic Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. Convergent synthesis, in contrast, involves the preparation of individual fragments of a complex molecule, which are then joined together in the later stages of the synthesis.

While direct applications of this compound in documented MCRs are limited, the reactivity of its functional groups suggests its suitability for such transformations. The hydroxyl group can participate in reactions like the Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs. For example, the alcohol could act as the nucleophilic component in a Passerini reaction, reacting with a carbonyl compound and an isocyanide to form an α-acyloxy carboxamide.

The potential for this compound to serve as a building block in convergent synthetic strategies is also significant. A convergent approach might involve synthesizing a key fragment derived from this alcohol and then coupling it with other pre-synthesized fragments to assemble a larger, more complex target molecule. This strategy is often employed in the synthesis of pharmaceuticals and other bioactive compounds. For example, the synthesis of various bioactive compounds often relies on the assembly of modular building blocks. ffhdj.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.